molecular formula C12H8ClN3O4 B14346037 Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- CAS No. 92721-73-8

Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)-

Cat. No.: B14346037
CAS No.: 92721-73-8
M. Wt: 293.66 g/mol
InChI Key: ACRODJNNGPPBAX-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 5-position, a hydroxy group at the 2-position, and a nitro group attached to a pyridinyl ring at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method provides active sites for the synthesis of benzamides, resulting in high yields and low reaction times.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . Additionally, purification of the synthesized compounds can be achieved through crystallization from solvents such as absolute ethanol or dimethylformamide .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: NBS for bromination

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position using NBS results in the formation of brominated benzamide derivatives .

Mechanism of Action

The mechanism of action of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that can disrupt bacterial cell function .

Comparison with Similar Compounds

  • Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)-
  • Benzamide, 2-chloro-N-hydroxy-

Comparison: Compared to other similar compounds, benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 2-position and the nitro group at the N-position enhances its antimicrobial activity and reactivity in chemical reactions .

Properties

CAS No.

92721-73-8

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8ClN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18)

InChI Key

ACRODJNNGPPBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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